

Technical Guide: 6-Bromo-3-iodoquinolin-4-ol and Related Halogenated Quinolines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-3-iodoquinolin-4-OL**

Cat. No.: **B1149015**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **6-Bromo-3-iodoquinolin-4-ol** and its structurally related analogs. Due to the novelty or limited public data on **6-Bromo-3-iodoquinolin-4-ol**, a specific CAS number was not retrievable from public databases. However, this guide offers comprehensive data on closely related compounds, along with a general synthetic methodology for halogenated quinolin-4-ols, to support research and development activities in this chemical space.

Physicochemical Data of 6-Bromo-3-iodoquinolin-4-ol and Analogs

While a specific CAS number for **6-Bromo-3-iodoquinolin-4-ol** is not publicly available, its molecular formula can be determined from its structure. The table below summarizes the key identifiers for the target compound and several related molecules identified in public chemical databases.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
6-Bromo-3-iodoquinolin-4-ol	Not Found	C ₉ H ₅ BrINO	349.95 (Calculated)
6-Bromo-3-iodoquinoline	1416440-23-7[1]	C ₉ H ₅ BrIN[1]	333.95[1]
6-Bromo-3-nitroquinolin-4-ol	853908-50-6	C ₉ H ₅ BrN ₂ O ₃	285.05
6-Bromoquinolin-4-ol	145369-94-4	C ₉ H ₆ BrNO	224.05
6-Bromo-1,2,3,4-tetrahydroquinoline	22190-35-8	C ₉ H ₁₀ BrN	212.09
6-Bromo-8-iodoquinoline	1078160-90-3	C ₉ H ₅ BrIN	333.95

Experimental Protocols: Synthesis of Halogenated Quinolin-4-ols

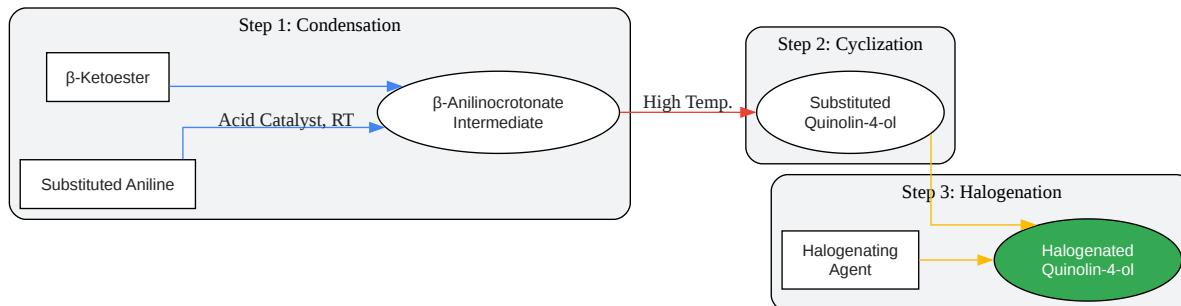
The synthesis of substituted quinolin-4-ols can be achieved through various established methods. A common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization. The following is a generalized protocol that can be adapted for the synthesis of compounds like **6-Bromo-3-iodoquinolin-4-ol**, starting from appropriately substituted precursors.

General Procedure for the Synthesis of a Substituted 2-methylquinolin-4-ol:

Step 1: Formation of the β -anilinocrotonate intermediate.

- Dissolve the appropriately substituted aniline (e.g., 4-bromoaniline) (1 equivalent) in a suitable solvent such as ethanol.
- Add ethyl acetoacetate (1.1 equivalents) to the solution.

- A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is introduced.
- The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting aniline.
- The solvent is removed under reduced pressure to yield the crude ethyl 3-(arylamino)but-2-enoate intermediate.


Step 2: Cyclization to the quinolin-4-ol.

- Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
- Heat the mixture to approximately 250 °C for 30-60 minutes.
- Monitor the reaction by TLC for the formation of the desired quinolin-4-ol product.
- Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
- Collect the solid product by filtration.
- Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure quinolin-4-ol.

Subsequent halogenation at the 3-position can often be achieved using appropriate halogenating agents. For instance, iodination can be carried out using iodine monochloride or N-iodosuccinimide.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a halogenated quinolin-4-ol derivative.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for halogenated quinolin-4-ols.

Signaling Pathways

At present, there is no specific information available in the public domain regarding the signaling pathways modulated by **6-Bromo-3-iodoquinolin-4-ol** or its very close structural analogs. Research into the biological activity of this and related compounds would be necessary to elucidate any potential interactions with cellular signaling cascades. As a general class of compounds, quinolines are known to interact with a wide range of biological targets, and further investigation is warranted to determine the specific activities of this particular derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 6-Bromo-3-iodoquinolin-4-ol and Related Halogenated Quinolines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149015#cas-number-and-molecular-formula-for-6-bromo-3-iodoquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com